molecular formula C11H11N3 B174120 2,3-Diamino-6-phenylpyridine CAS No. 144563-51-9

2,3-Diamino-6-phenylpyridine

Cat. No.: B174120
CAS No.: 144563-51-9
M. Wt: 185.22 g/mol
InChI Key: KWEKGHLBYYNQBW-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2,3-Diamino-6-phenylpyridine can be achieved through several synthetic routes. One common method involves the use of benzylated benzylamine and vinyl acetate as raw materials. The process includes an ester amine condensation reaction, followed by reduction and cyclization to generate the final product . Another method involves the amination of 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a catalyst, followed by heating and extraction . Industrial production methods typically optimize these reactions for higher yields and purity.

Chemical Reactions Analysis

2,3-Diamino-6-phenylpyridine undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Diamino-6-phenylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Diamino-6-phenylpyridine involves its interaction with various molecular targets. It can form Schiff bases with aldehydes and ketones, which can then participate in further chemical reactions. These interactions can affect biological pathways, making it a useful compound in medicinal chemistry .

Comparison with Similar Compounds

2,3-Diamino-6-phenylpyridine can be compared to other similar compounds such as:

Properties

IUPAC Name

6-phenylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-6-7-10(14-11(9)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEKGHLBYYNQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629880
Record name 6-Phenylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144563-51-9
Record name 6-Phenylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-nitro-6-phenyl-2-pyridine amine (Compound of Reference Example 112) (0.8 g), iron filings (1.3 g) and methanol (7 ml) was cooled with ice and to the suspension was added dropwise concentrated hydrochloric acid (3 ml). After the dropwise addition, the mixture was stirred at room temperature for 10 minutes and at 80° C. for 50 minutes. The reaction mixture was poured onto ice, neutralized with an aqueous solution of 8 N sodium hydroxide and extracted with ethyl acetate-tetrahydrofuran (3:1, v/v) (At that time, insolubles were filtered off by means of celite). The organic layer was dried over MgSO4, and the solvent was distilled off under reduced pressure. The resulting crystals were collected by filtration to obtain 6-phenyl-2,3-pyridine diamine (0.7 g, 99%).
Quantity
0.8 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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7 mL
Type
solvent
Reaction Step One
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3 mL
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reactant
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Reaction Step Three

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